2,4-Dibromobenzonitrile
Description
Significance of Aryl Dibromonitriles in Synthetic Organic Chemistry
Aryl halides, including aryl bromides, are of fundamental importance in synthetic organic chemistry. wisdomlib.orglibretexts.org Their significance is particularly pronounced in the realm of cross-coupling reactions, where they serve as essential substrates for forming new carbon-carbon and carbon-heteroatom bonds. wisdomlib.orgnih.gov The presence of bromine atoms on the aromatic ring of compounds like 2,4-Dibromobenzonitrile allows them to participate in widely-used transformations such as Suzuki, Stille, and Chan-Lam couplings. smolecule.comambeed.comorganic-chemistry.org
The nitrile group (-C≡N) further enhances the synthetic value of these molecules. It is a versatile functional group that can be converted into other important moieties. For instance, the nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to yield a primary amine. smolecule.com This functional group flexibility, combined with the reactivity of the aryl bromide components, makes aryl dibromonitriles powerful and adaptable intermediates in multi-step syntheses. journalspress.com Their ability to act as precursors to a wide range of derivatives underscores their role as critical building blocks in the creation of complex organic compounds. myskinrecipes.com
Historical Context of this compound Research
The study of halogenated benzonitriles is rooted in the foundational work on aromatic nitriles dating back to the 19th century. While specific early research focusing exclusively on this compound is not extensively documented, its synthesis and use are often described within the broader context of preparing its derivatives.
Historically, a common and enduring method for the preparation of this compound is the Sandmeyer reaction, starting from 2,4-dibromoaniline. researchgate.netmdpi.com This classic transformation, which converts an amino group on an aromatic ring into a nitrile group via a diazonium salt intermediate, highlights the compound's long-standing role as a synthetic intermediate. Research literature often mentions this compound as a precursor for producing 2,4-dibromobenzoic acid through hydrolysis. researchgate.netmdpi.com This application is noted in synthetic routes for complex molecules, such as the historical dye Tyrian purple (6,6′-dibromoindigo), where derivatives of dibrominated benzene (B151609) compounds are required. researchgate.net The consistent appearance of this compound as a starting material in these established synthetic pathways points to its historical and ongoing utility in organic chemistry.
Structural Features and their Influence on Chemical Reactivity
The chemical reactivity of this compound is a direct consequence of its molecular structure, which features a benzene ring substituted with two bromine atoms and one nitrile group. nih.gov
Key Structural Features:
Aromatic Ring: Provides a stable core that is susceptible to substitution reactions.
Bromine Atoms: Located at the ortho (C2) and para (C4) positions relative to the nitrile group. These halogen atoms are good leaving groups, particularly in palladium-catalyzed cross-coupling reactions. smolecule.com
Nitrile Group (-C≡N): An electron-withdrawing group that influences the electronic properties of the aromatic ring. It also serves as a reactive site for hydrolysis or reduction. smolecule.com
The interplay of these features dictates the compound's chemical behavior. The electron-withdrawing nature of the nitrile group can activate the aromatic ring for certain types of nucleophilic aromatic substitution, although this is less common for aryl halides without strong activating groups in the ortho or para positions. libretexts.org The primary reactivity associated with the bromo-substituents is their participation in cross-coupling reactions, enabling the formation of new bonds at the C2 and C4 positions. The nitrile group offers a pathway for further functionalization, allowing chemists to convert it into an amine or a carboxylic acid post-coupling, thereby increasing molecular complexity. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 78222-69-2 |
| Molecular Formula | C₇H₃Br₂N |
| Molecular Weight | 260.91 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
| Storage Temperature | 2-8°C |
Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.com
Table 2: Key Reactions of this compound
| Reaction Type | Reactive Site(s) | Resulting Functional Group(s) | Significance |
|---|---|---|---|
| Cross-Coupling (e.g., Suzuki) | C-Br bonds (Positions 2 & 4) | C-C, C-N, C-O bonds | Forms complex molecular skeletons. ambeed.com |
| Hydrolysis | Nitrile group (-CN) | Carboxylic acid (-COOH) | Access to benzoic acid derivatives. mdpi.com |
| Reduction | Nitrile group (-CN) | Primary amine (-CH₂NH₂) | Synthesis of benzylamine (B48309) derivatives. smolecule.com |
| Nucleophilic Aromatic Substitution | C-Br bonds (Positions 2 & 4) | Varies (e.g., -OR, -NR₂) | Introduction of heteroatoms. libretexts.org |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,4-Dibromoaniline |
| This compound |
| 2,4-dibromobenzoic acid |
| 6,6′-dibromoindigo (Tyrian purple) |
| Benzonitrile (B105546) |
| Carbon |
| Carboxylic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQRQLRZDQTHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 2,4 Dibromobenzonitrile
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring
The electronic nature of the substituents on the benzene (B151609) ring dictates its reactivity. The strongly electron-withdrawing nitrile group deactivates the ring, making electrophilic substitution challenging. Conversely, the bromine atoms serve as leaving groups in nucleophilic substitution and as handles for organometallic chemistry.
Halogen exchange reactions, such as the Finkelstein reaction, involve the substitution of one halogen for another. wikipedia.org While classically applied to alkyl halides, this type of transformation can also be performed on aryl halides, typically requiring metal catalysis or harsh conditions. For 2,4-dibromobenzonitrile, a bromine atom could potentially be exchanged for another halogen like fluorine or chlorine. For instance, reacting a bromo-substituted compound with an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent at high temperatures can yield the corresponding fluorinated compound. google.comgoogle.com Such reactions on haloaromatic compounds are often catalyzed by transition metals or phase-transfer catalysts to achieve reasonable reaction rates. societechimiquedefrance.frscience.gov
Regarding electrophilic aromatic substitution, the existing substituents direct the position of any incoming electrophile. The two bromine atoms are ortho-, para-directing, while the nitrile group is a meta-director. libretexts.org Considering the positions on the this compound ring:
The C3 position is ortho to the C4-Br and meta to the C2-Br and the nitrile.
The C5 position is ortho to the C4-Br and meta to the nitrile.
The C6 position is ortho to the C2-Br and para to the C4-Br.
Due to the strong deactivating and meta-directing nature of the nitrile group, and the deactivating but ortho-, para-directing nature of the bromines, electrophilic substitution is generally disfavored. If forced, substitution would likely occur at the C5 position, which is meta to the strongly directing nitrile group and ortho to the C4-bromine. libretexts.org Reactions like nitration or sulfonation would require harsh conditions, using reagents such as a mixture of nitric acid and sulfuric acid for nitration, or fuming sulfuric acid for sulfonation. masterorganicchemistry.commsu.edu
The nitrile group (C≡N) is a versatile functional group that can be converted into several other moieties, including carboxylic acids, amidoximes, and heterocycles.
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions, typically requiring heating. Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. For this compound, hydrolysis would yield 2,4-dibromobenzoic acid.
Table 1: General Conditions for Nitrile Hydrolysis
| Condition | Reagents | Typical Product |
|---|---|---|
| Acidic | H₂SO₄ (aq) or HCl (aq), Heat | Carboxylic Acid |
| Basic | NaOH (aq) or KOH (aq), Heat | Carboxylate Salt (acidified to yield Carboxylic Acid) |
Amidoximes are synthesized through the reaction of a nitrile with hydroxylamine (B1172632). nih.gov This reaction involves the nucleophilic attack of hydroxylamine on the nitrile carbon. google.com This transformation is a key step in the synthesis of certain heterocyclic compounds. The reaction of this compound with hydroxylamine would produce 2,4-dibromobenzamidoxime. This process is typically carried out in a suitable solvent like ethanol (B145695) or water, often with a base to liberate free hydroxylamine from its salt form (e.g., hydroxylamine hydrochloride). google.com
Reaction Scheme: Amidoxime (B1450833) formation from this compound
This compound + NH₂OH → 2,4-Dibromobenzamidoxime
The nitrile functionality of this compound serves as a precursor for the synthesis of oxadiazole rings, which are important scaffolds in medicinal chemistry. uowasit.edu.iq A common route to 1,2,4-oxadiazoles begins with the conversion of the nitrile to an amidoxime, as described above. nih.govresearchgate.net The resulting 2,4-dibromobenzamidoxime is then acylated with a carboxylic acid or its derivative (like an acid chloride or ester) to form an O-acyl amidoxime intermediate. This intermediate undergoes a cyclodehydration reaction, typically promoted by heating or treatment with a base, to yield a 3,5-disubstituted 1,2,4-oxadiazole. nih.govgoogle.com In this case, the 2,4-dibromophenyl group would be at the C3 position of the oxadiazole ring.
Transformations Involving the Nitrile Moiety
Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. yonedalabs.com this compound, with its two C-Br bonds, is an excellent candidate for such reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The reactivity of the two bromine atoms may differ due to their electronic and steric environments (ortho vs. para to the nitrile group), potentially allowing for selective mono-functionalization. Generally, the C-Br bond at the para position (C4) is more reactive than the one at the sterically hindered ortho position (C2).
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org Reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base can form a biaryl structure. researchgate.net Depending on the stoichiometry and reaction conditions, either mono- or di-coupled products can be obtained.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can be coupled with various alkynes to synthesize arylalkyne derivatives. nih.govucsb.edu The reaction is valued for its reliability and tolerance of various functional groups.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.orglibretexts.org It is a versatile method for synthesizing arylamines. acsgcipr.org this compound can be reacted with primary or secondary amines to introduce amino substituents onto the aromatic ring, replacing one or both bromine atoms.
Table 2: Overview of Cross-Coupling Reactions with Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura organic-chemistry.org | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligand | C(aryl)-C |
| Sonogashira wikipedia.org | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | C(aryl)-C(alkynyl) |
| Buchwald-Hartwig wikipedia.org | Amine (R₂NH) | Pd₂(dba)₃ with phosphine ligand (e.g., BINAP) | C(aryl)-N |
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions provide pathways to introduce a diverse array of substituents.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. In the case of this compound, the reaction can be controlled to achieve either mono- or diarylation. Studies on analogous dihaloarenes suggest that the bromine at the C2 position, being ortho to the electron-withdrawing cyano group, is generally more activated towards oxidative addition to the palladium(0) catalyst.
Research on the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidines has shown a preference for substitution at the C4 position, which is electronically favored for oxidative addition of palladium. beilstein-journals.org A similar principle applies to 2,4-dibromopyridine, where regioselective coupling at the C2 position is observed. rsc.org For this compound, this inherent difference in reactivity between the two C-Br bonds can be exploited to achieve selective mono-functionalization. By carefully controlling reaction conditions such as the stoichiometry of the boronic acid, catalyst system, and reaction time, it is possible to favor the substitution at one position over the other. For instance, using a limited amount of the arylboronic acid can lead to the selective formation of the 4-bromo-2-arylbenzonitrile.
Table 1: Illustrative Data for Regioselective Suzuki-Miyaura Coupling of Dihaloarenes This table is based on representative data for analogous compounds due to the limited availability of specific data for this compound in the initial search results.
| Dihaloarene | Boronic Acid | Catalyst System | Product(s) | Selectivity (Mono-substituted:Di-substituted) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-4-phenylpyrimidine | Good | beilstein-journals.org |
| 2,4-Dibromopyridine | Alkenyl(aryl)boronic acids | Pd(PPh₃)₄ / TlOH | 4-Bromo-2-substituted pyridines | Good | rsc.org |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. researchgate.netorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. For this compound, regioselective Sonogashira coupling can be achieved, typically favoring the more reactive C2 position.
The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. researchgate.net The higher reactivity of the C-Br bond at the C2 position in this compound is attributed to the inductive effect of the adjacent cyano group, making it more susceptible to oxidative addition.
In a study on 2,4-dichloroquinoline, a related dihaloheterocycle, regioselective C-2 alkynylation was successfully achieved using a Pd/C-CuI catalyst system in water. beilstein-journals.org This selectivity is attributed to the coordination of the quinoline (B57606) nitrogen to the palladium catalyst, directing the reaction to the adjacent C-Cl bond. A similar electronic preference is expected for this compound, allowing for the synthesis of 2-alkynyl-4-bromobenzonitriles.
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |
| 2,4-Dichloroquinoline | Phenylacetylene | 10% Pd/C, PPh₃, CuI | Et₃N | Water | Good | beilstein-journals.org |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | up to 96% | scirp.org |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. buecher.delibretexts.org This reaction is a versatile tool for the synthesis of substituted alkenes. The regioselectivity of the Heck reaction on dihaloarenes is influenced by both electronic and steric factors. buecher.delibretexts.org
In the context of this compound, the reaction with an alkene can, in principle, occur at either the C2 or C4 position. The outcome is dependent on the specific reaction conditions, including the nature of the palladium catalyst, the ligands, the base, and the solvent. Generally, oxidative addition of the palladium(0) catalyst is favored at the more electron-deficient C-Br bond, which is the C2 position due to the proximity of the cyano group. However, steric hindrance at the ortho position can sometimes direct the reaction to the C4 position. The nature of the alkene also plays a crucial role in determining the regioselectivity of the carbopalladation step. buecher.de
Copper-Catalyzed Transformations
Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium-catalyzed transformations. The Rosenmund-von Braun reaction, for instance, utilizes copper(I) cyanide to convert aryl halides into aryl nitriles. organic-chemistry.org While this compound already possesses a nitrile group, copper catalysis can be employed for other transformations, such as the cyanation of one of the bromine atoms under specific conditions, although this is less common.
More relevant are copper-catalyzed domino halide exchange-cyanation procedures. An efficient method has been developed for aryl bromides using catalytic amounts of CuI, KI, a diamine ligand, and NaCN. organic-chemistry.orgnih.gov This process involves an in-situ halide exchange from bromide to the more reactive iodide, followed by cyanation. While not directly replacing a bromine with another group, this highlights the utility of copper in activating C-Br bonds. The mechanism is thought to involve the formation of a Cu(III) species via oxidative addition of the aryl halide, followed by reductive elimination. organic-chemistry.org
Chemoselective Functionalization at Bromine Centers in Polyhalogenated Substrates
The selective functionalization of one halogen atom in the presence of others in a polyhalogenated compound is a significant challenge in organic synthesis. For this compound, the differential reactivity of the bromine atoms at the C2 and C4 positions allows for chemoselective transformations.
The C2-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent cyano group, which facilitates oxidative addition. This intrinsic reactivity difference can be exploited to achieve selective mono-functionalization at the C2 position by using one equivalent of the coupling partner.
Conversely, achieving selectivity for the C4 position can be more challenging and may require specific ligand and catalyst systems that can overcome the inherent electronic preference. Steric hindrance around the C2 position, potentially exacerbated by bulky ligands on the palladium catalyst, could favor reaction at the less hindered C4 position. Studies on the site-selective Suzuki-Miyaura coupling of heteroaryl polyhalides provide a framework for understanding and predicting these trends. nih.gov
Mechanistic Investigations of this compound Transformations
The regioselectivity observed in the palladium-catalyzed transformations of this compound is a direct consequence of the mechanism of the catalytic cycle. The key steps in these reactions are oxidative addition, transmetalation (in Suzuki-Miyaura and Sonogashira couplings) or migratory insertion (in Heck coupling), and reductive elimination. libretexts.org
The rate-determining step, which often dictates the regioselectivity, is typically the oxidative addition of the C-Br bond to the palladium(0) complex. Computational studies on related systems have shown that the activation energy for oxidative addition is lower for C-X bonds that are more electron-deficient. In this compound, the C2-Br bond is ortho to the strongly electron-withdrawing cyano group, making the C2 carbon more electrophilic and thus more susceptible to oxidative addition compared to the C4-Br bond.
Furthermore, mechanistic studies involving kinetic isotope effects and Hammett plots can provide deeper insights into the nature of the transition states and the electronic demands of the reaction. For instance, a Hammett study of a palladium-catalyzed allylic C-H activation revealed the buildup of a partial negative charge in the rate-determining step, while kinetic isotope effect studies confirmed that the C-H bond is broken in the turnover-limiting transition state. dtu.dkdtu.dk Similar detailed mechanistic investigations specific to this compound would be invaluable for further optimizing reaction conditions and achieving precise control over its functionalization. The distortion and interaction energies within the transition state, as influenced by the substrate and ligands, are also critical factors in determining the reaction outcome. nih.gov
Reaction Pathway Elucidation (e.g., Ionic versus Radical Mechanisms)
The transformation of this compound is expected to predominantly proceed through ionic pathways, specifically nucleophilic aromatic substitution (SNAr). The presence of strong electron-withdrawing groups (the nitrile and two bromines) makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.
Ionic Mechanisms:
The most probable ionic reaction pathway for this compound is the SNAr mechanism. This pathway involves two key steps:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing one of the bromine atoms. The bromine at the 4-position is generally more susceptible to substitution than the one at the 2-position due to less steric hindrance. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Departure of the Leaving Group: The bromide ion is eliminated, and the aromaticity of the ring is restored.
Common nucleophiles that can participate in SNAr reactions with this compound include alkoxides, amines, and thiolates.
Another significant class of reactions involving ionic intermediates are palladium-catalyzed cross-coupling reactions. In these transformations, this compound can react with various organometallic reagents to form new carbon-carbon or carbon-heteroatom bonds. The mechanism of these reactions, such as the Suzuki, Heck, or Sonogashira couplings, involves a catalytic cycle with palladium, which cycles between different oxidation states. These cycles consist of oxidative addition, transmetalation, and reductive elimination steps, all of which involve ionic palladium species.
Radical Mechanisms:
While less common for this type of substrate under typical synthetic conditions, radical mechanisms cannot be entirely ruled out, particularly under specific reaction conditions such as high temperatures or the presence of radical initiators. For instance, a radical pathway could be initiated by the homolytic cleavage of a C-Br bond, which could then participate in a radical chain reaction. However, given the stability of the aryl cation in the context of SNAr reactions, ionic pathways are generally more favored.
Advanced Spectroscopic and Analytical Characterization of 2,4 Dibromobenzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Applications
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. In 2,4-Dibromobenzonitrile, the aromatic protons exhibit characteristic chemical shifts and coupling patterns. The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 3, 5, and 6 of the benzene (B151609) ring.
The proton at position 3, being adjacent to a bromine atom, would likely appear as a doublet. The proton at position 5, situated between a bromine atom and a proton, is expected to be a doublet of doublets. The proton at position 6, adjacent to the cyano group, would also likely be a doublet. The electron-withdrawing nature of the bromine atoms and the cyano group would cause these protons to be deshielded, resulting in chemical shifts in the downfield region of the spectrum, typically between 7.5 and 8.0 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.9 | d | ~2.0 |
| H-5 | ~7.7 | dd | ~8.5, 2.0 |
| H-6 | ~7.8 | d | ~8.5 |
Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy, as specific experimental data for this compound was not available in the cited sources.
¹³C NMR Applications
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.
The carbon atom of the cyano group (C≡N) typically appears in a characteristic region around 115-120 ppm. The quaternary carbons, those bonded to the bromine atoms (C-2 and C-4) and the cyano group (C-1), are expected to have lower intensities compared to the carbons bonded to hydrogen. The chemical shifts of the aromatic carbons are influenced by the electronegative bromine atoms and the anisotropic effect of the cyano group.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C≡N | 115 - 120 |
| C-CN | 110 - 115 |
| C-Br | 120 - 125 |
| C-H | 130 - 140 |
Note: The data in this table represents typical chemical shift ranges for the respective carbon environments and is for illustrative purposes, as specific experimental data for this compound was not available in the cited sources.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.
For this compound (C₇H₃Br₂N), the molecular ion peak (M⁺) would be observed in the mass spectrum. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic isotopic cluster (M⁺, M⁺+2, M⁺+4) with a relative intensity ratio of approximately 1:2:1. The nominal molecular weight is 261 g/mol .
Common fragmentation pathways for benzonitrile (B105546) derivatives involve the loss of the cyano group (CN) or the bromine atoms. The fragmentation pattern can help to confirm the substitution pattern on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. The exact mass of this compound is 258.8632 g/mol for the monoisotopic mass (containing ⁷⁹Br isotopes). nih.gov This precise mass measurement is a definitive tool for confirming the identity of the compound.
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₃Br₂N |
| Nominal Mass | 261 |
| Monoisotopic Mass | 258.8632 u |
| Exact Mass | 260.8612 u nih.gov |
| Predicted Key Fragmentation Ions (m/z) | M⁺-Br, M⁺-CN, C₆H₃Br⁺ |
Note: The fragmentation ions are predicted based on common fragmentation patterns of related compounds.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the sharp and strong absorption band corresponding to the C≡N stretching vibration, which typically appears in the range of 2220-2260 cm⁻¹.
Other significant absorptions include those for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (in the 1400-1600 cm⁻¹ region), and C-Br stretching vibrations, which are typically found in the fingerprint region at lower wavenumbers. A study on the related compound 2,4-dichlorobenzonitrile (B1293624) showed characteristic vibrational bands that can be used as a reference for assigning the spectra of this compound. nih.gov
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-Br Stretch | 500 - 700 | Strong |
Note: The predicted absorption ranges are based on typical values for these functional groups and data from analogous compounds.
Electronic Spectroscopy for Optoelectronic Property Assessment
Electronic spectroscopy is a powerful tool for probing the electronic transitions within a molecule, which are fundamental to understanding its optoelectronic properties. The absorption and emission of light are dictated by the molecule's electronic structure, which is influenced by the presence of chromophores and auxochromes. In this compound, the benzonitrile moiety acts as the primary chromophore.
Upon absorption of light, excited molecules can relax to the ground state by emitting photons, a process known as luminescence. This can occur through two primary mechanisms: fluorescence and phosphorescence. Fluorescence is a rapid emission from a singlet excited state, while phosphorescence is a slower emission from a triplet excited state.
The fluorescence and phosphorescence properties of benzonitrile derivatives are of interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). The emission characteristics are highly dependent on the molecular structure and the presence of heavy atoms, such as bromine, which can influence intersystem crossing rates. While specific experimental fluorescence and phosphorescence data for this compound are scarce, studies on other substituted benzonitriles provide a general understanding. For instance, research on various substituted triplet benzonitriles has been conducted to understand their phosphorescence and EPR spectra. acs.org The presence of bromine atoms in this compound would be expected to enhance spin-orbit coupling, potentially leading to significant phosphorescence.
Table 1: Representative Spectroscopic Data for Benzonitrile Derivatives (Hypothetical Data for this compound)
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (Φ) |
| Benzonitrile | Ethanol (B145695) | 224, 271, 280 | 13000, 1000, 600 | 285 | 0.02 |
| This compound | Dichloromethane | Data not available | Data not available | Data not available | Data not available |
| 4-Aminobenzonitrile (B131773) | Cyclohexane | 251 | 15800 | 310 | 0.59 |
Note: Data for Benzonitrile and 4-Aminobenzonitrile are for comparative purposes. Data for this compound is not available in the searched literature and is presented as such.
X-ray Diffraction Analysis of Crystal Structures
X-ray diffraction (XRD) is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. This information is crucial for understanding the relationship between molecular structure and bulk properties.
The crystal packing of this compound is governed by a variety of non-covalent interactions. Of particular interest in halogenated benzonitriles are halogen bonds, where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the case of this compound, potential supramolecular interactions include C≡N···Br and Br···Br contacts. These interactions play a significant role in directing the self-assembly of the molecules in the solid state, influencing properties such as melting point and solubility. While the specific crystal structure of this compound has not been detailed in the available literature, studies on other dibromobenzonitrile isomers, such as 3,5-dibromobenzonitrile (B1351247), have shown the presence of weak C—H···N hydrogen bonds, but notably absent C≡N···Br or Br···Br short contacts in that particular isomer. researchgate.net The presence and nature of these interactions in this compound would require a dedicated crystallographic study.
Table 2: Common Supramolecular Interactions in Halogenated Benzonitriles
| Interaction Type | Description | Typical Distance (Å) |
| C≡N···Br | Halogen bond between the nitrogen of the nitrile and a bromine atom. | < 3.5 |
| Br···Br | Halogen-halogen interaction between two bromine atoms. | < 3.7 |
| C—H···N | Weak hydrogen bond between an aromatic C-H and the nitrile nitrogen. | < 3.0 |
| π···π stacking | Interaction between the π-systems of adjacent aromatic rings. | 3.3 - 3.8 |
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit distinct physical properties, which is of critical importance in the pharmaceutical and materials industries. The study of polymorphism in dibromobenzonitrile analogues would involve crystallizing the compounds under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). While there are no specific studies on the polymorphism of this compound found in the search results, the potential for its existence is significant given the directional nature of the intermolecular interactions it can form.
Chromatographic Techniques for Purity and Separation
Chromatography is an essential analytical technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, chromatographic methods are vital for assessing its purity and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would likely be suitable for this compound, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation would be based on the differential partitioning of the analyte between the stationary and mobile phases. Detection could be achieved using a UV detector set at a wavelength where this compound absorbs strongly. While a specific HPLC method for this compound is not detailed in the available literature, methods for related halogenated aromatic compounds are well-established. sielc.comchromatographyonline.com
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Given its structure, this compound is likely amenable to GC analysis. A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's volatility and its interactions with the stationary phase coating the column. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would provide both retention time and mass spectral data, allowing for highly confident identification and purity assessment. nih.govnih.govlibretexts.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. basicmedicalkey.com It is widely employed for the analysis of pharmaceutical products, monitoring the stability of drug substances, and quantifying degradation products. basicmedicalkey.com The method involves pumping a liquid mobile phase under high pressure through a column packed with a stationary phase. basicmedicalkey.com The separation of components is based on their differential interactions with the stationary and mobile phases. basicmedicalkey.com
For the analysis of halogenated benzonitriles, such as derivatives of this compound, reversed-phase (RP) HPLC is a common and effective method. In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. A typical HPLC system for such analyses consists of a solvent reservoir, a high-pressure pump, a sample injector, a column (commonly packed with octadecylsilane-coated silica (B1680970) gel), a detector (often a UV/visible detector), and a data processing system. basicmedicalkey.com
While specific studies detailing the HPLC analysis of this compound are not prevalent in the reviewed literature, methods for structurally similar compounds provide a strong basis for its analysis. For instance, a method for 4-Bromo-2-chlorobenzonitrile utilizes a reverse-phase approach. sielc.com The conditions for such separations can be finely tuned by adjusting the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer and the pH (adjusted with acids like phosphoric or formic acid). sielc.com The use of formic acid is particularly noted for applications compatible with mass spectrometry (MS) detection. sielc.com
The selectivity of the separation can be further enhanced by the choice of stationary phase. Specialized reverse-phase columns with low silanol (B1196071) activity are available, which can improve peak shape and resolution for polar and chelating compounds. sielc.com For more complex mixtures containing various brominated compounds, advanced detection methods can be employed. One such technique involves post-column photolysis followed by conductivity detection, which offers high selectivity for brominated flame retardants. researchgate.net
Table 1: Example HPLC Method for a Halogenated Benzonitrile Derivative
This interactive table summarizes the HPLC conditions used for the analysis of 4-Bromo-2-chlorobenzonitrile, a compound structurally related to this compound. sielc.com
| Parameter | Condition |
| Compound | 4-Bromo-2-chlorobenzonitrile |
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detector | UV/Visible, Mass Spectrometry (MS) |
| Notes | For MS compatibility, phosphoric acid is replaced with formic acid. The method is scalable for preparative separation. |
Surface-Sensitive Analytical Techniques
X-ray Photoelectron Spectroscopy (XPS) in Surface Chemistry Investigations
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
In the context of this compound and related brominated organic compounds, XPS provides critical information when these molecules are immobilized on surfaces, for example, in the development of functional coatings or molecular nanostructures. researchgate.netacs.org Analysis of the core level spectra allows for the identification and quantification of the constituent elements, including carbon (C 1s), nitrogen (N 1s), and bromine (Br 3d).
A key area of investigation for brominated compounds is the integrity of the carbon-bromine (C-Br) bond upon adsorption to a surface or after subsequent processing. The Br 3d spectrum is characteristic and can be used to confirm the presence of bromine. researchgate.net The Br 3d peak features spin-orbit splitting into two components, Br 3d₅/₂ and Br 3d₃/₂, with a defined separation and intensity ratio. thermofisher.comthermofisher.com The binding energy of the Br 3d peak for a covalent C-Br bond is typically observed around 71 eV. researchgate.net
However, a significant challenge in the XPS analysis of brominated organic molecules is their sensitivity to X-ray-induced degradation. researchgate.netthermofisher.com Prolonged exposure to the X-ray beam can cause cleavage of the C-Br bond. This degradation is often observed in the Br 3d spectrum by the emergence of a new signal at a lower binding energy, which is assignable to the bromide ion (Br⁻). researchgate.net This phenomenon must be carefully considered when interpreting XPS data, to distinguish between radiation damage and chemical changes inherent to the sample preparation or surface reactions. researchgate.net For example, studies on brominated furanones immobilized on hydrogel interlayers showed that degradation was limited to the furanone molecules, with the emergence of a water-soluble Br⁻ signal, while the covalently bound bromine signal remained. researchgate.net
Despite these challenges, XPS is invaluable for studying on-surface reactions. For instance, in the study of tetra(4-bromophenyl)porphyrin on a Cu(111) surface, XPS combined with scanning tunneling microscopy (STM) was used to demonstrate that debromination occurs readily at room temperature, a finding that corrected previous interpretations of the molecule's adsorption behavior. acs.org
Table 2: Summary of XPS Data for Brominated Compounds on Surfaces
This interactive table presents key findings and parameters from XPS analyses of various brominated organic compounds on surfaces.
| Compound Type | Substrate | Key Finding / Observation | Br 3d Binding Energy (C-Br) | Citation |
| Brominated Furanones | Hydrogel | Rapid degradation under X-rays, emergence of Br⁻ signal. | Not specified | researchgate.net |
| Bromine-terminated SAM | Glass/Silicon | Confirmed presence of bromine on the surface. | ~71 eV | researchgate.net |
| Tetra(4-bromophenyl)porphyrin | Cu(111) | Debromination observed at room temperature. | Not specified | acs.org |
| General Reference | N/A | Br 3d peak has overlapping spin-orbit components (Δ=1.04eV). | Not specified | thermofisher.comthermofisher.com |
Computational Investigations of 2,4 Dibromobenzonitrile
Computational Design of 2,4-Dibromobenzonitrile-Based Materials
Computational chemistry provides powerful tools for the theoretical design and evaluation of novel materials, offering insights into their electronic and structural properties before their actual synthesis. For materials based on this compound, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting their potential for various applications, such as in organic electronics and nonlinear optics. These theoretical investigations help in understanding structure-property relationships and in screening candidate molecules for desired functionalities.
The design of materials incorporating the this compound scaffold focuses on leveraging its unique electronic characteristics. The electron-withdrawing nature of the nitrile group and the heavy bromine atoms significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in determining the material's charge transport capabilities and its optical absorption and emission spectra.
Computational studies on related organic molecules, such as various benzonitrile (B105546) derivatives, have demonstrated that theoretical methods can reliably predict key parameters for materials science. For instance, DFT calculations are widely used to determine geometries, electronic structures, and other properties of organic dye sensitizers. Furthermore, TD-DFT is a proven method for investigating electronic absorption spectra in different environments.
In the context of designing this compound-based materials, computational approaches would involve modeling derivatives where additional functional groups are introduced to the core structure. These modifications are aimed at tuning the HOMO-LUMO energy gap, which in turn affects the material's color, conductivity, and reactivity. For example, adding electron-donating groups could lower the energy gap, potentially shifting the material's absorption to longer wavelengths, a desirable feature for applications in solar cells or as organic pigments.
The following interactive table summarizes key computed properties for a hypothetical series of this compound derivatives designed for electronic material applications. These properties are typically calculated to assess the potential performance of the materials.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Calculated Dipole Moment (Debye) |
| This compound | -6.5 | -1.8 | 4.7 | 3.1 |
| Derivative A (with Donor) | -5.9 | -2.0 | 3.9 | 4.5 |
| Derivative B (with Donor) | -5.7 | -2.1 | 3.6 | 5.2 |
| Derivative C (with Donor) | -5.5 | -2.2 | 3.3 | 6.0 |
Detailed research findings from computational studies on analogous aromatic nitriles indicate that the introduction of strong electron-donating or withdrawing groups can significantly alter the electronic and optical properties. For example, the presence of bromine atoms is known to influence intersystem crossing rates due to the heavy atom effect, which could be exploited in the design of phosphorescent materials for organic light-emitting diodes (OLEDs). Computational models can predict these effects with reasonable accuracy.
Furthermore, molecular modeling can be used to investigate the intermolecular interactions and packing in the solid state, which are crucial for charge transport in organic semiconductors. By calculating parameters such as the reorganization energy and electronic coupling between adjacent molecules, researchers can estimate the charge mobility of the designed materials. This pre-synthesis evaluation saves significant experimental effort by prioritizing the most promising molecular structures for synthesis and device fabrication.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for 2,4-Dibromobenzonitrile Transformations
The presence of two bromine atoms on the aromatic ring of this compound offers reactive sites for a variety of catalytic cross-coupling reactions, enabling the construction of complex molecular architectures. The development of novel and more efficient catalytic systems is a key area of ongoing research, with a focus on enhancing reaction efficiency, selectivity, and substrate scope.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, Stille, and Sonogashira reactions, are cornerstone methodologies in modern organic synthesis and are highly applicable to the functionalization of this compound. youtube.comyoutube.com Future research in this area is directed towards the design of new palladium catalysts with improved activity and stability. This includes the development of advanced phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, and nanoparticle-based catalysts that can operate under milder reaction conditions and with lower catalyst loadings.
Microwave-assisted palladium-catalyzed cross-coupling reactions have shown promise in accelerating reaction times and improving yields for various aryl halides. mdpi.com The application of this technology to this compound transformations could lead to more rapid and efficient synthetic routes. Furthermore, the exploration of catalysts based on more abundant and less expensive metals, such as copper, nickel, and iron, is a growing trend aimed at providing more sustainable alternatives to palladium.
| Catalytic Reaction | Reagent Type | Potential Transformation of this compound |
| Heck Reaction | Alkenes | Formation of substituted styrenes |
| Suzuki Reaction | Organoboron compounds | Aryl-aryl bond formation |
| Stille Reaction | Organotin compounds | Coupling with various organic groups |
| Sonogashira Reaction | Terminal alkynes | Synthesis of aryl alkynes |
Green Chemistry Approaches in this compound Synthesis and Reactions
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact and enhance sustainability. unibo.it Research into greener methods for the synthesis and subsequent reactions of this compound is a critical future direction.
The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, in the reactions of this compound is another important aspect. researchgate.net Additionally, the development of recyclable catalysts and catalytic systems that can operate in these green solvents is a key research goal. The use of deep eutectic solvents (DES) as a green and efficient medium for N-alkylation/acylation reactions has been demonstrated, offering a potential avenue for greener transformations of this compound derivatives. researchgate.net Furthermore, catalyst-free or solvent-free reaction conditions are being explored to further minimize the environmental footprint of chemical processes.
Advanced Functional Material Design based on this compound Building Blocks
The unique electronic and structural properties of the benzonitrile (B105546) moiety, combined with the reactive handles provided by the bromine atoms, make this compound an attractive building block for the design of advanced functional materials.
Substituted benzonitriles are key components in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials. ossila.comossila.com The introduction of different functional groups at the 2- and 4-positions of the benzonitrile core through catalytic cross-coupling reactions allows for the fine-tuning of the material's optical and electronic properties. For example, the reaction of 2,4-difluorobenzonitrile with sodium azide (B81097) to form a fluorinated tetrazole, which then complexes with iridium, has led to materials with high photoluminescence quantum yields for OLED applications. ossila.com Similar strategies can be envisioned for this compound to create novel materials with tailored properties.
Furthermore, the dibromo functionality allows for the use of this compound as a linker in the construction of porous materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). ossila.com These materials have potential applications in gas storage, separation, and catalysis. The rigid and well-defined geometry of the 2,4-dibromophenyl group can be exploited to create highly ordered and porous structures. The synthesis of stimuli-responsive fluorophoric molecules and near-infrared (NIR) fluorescent compounds from related brominated fumaronitrile derivatives highlights the potential of incorporating this compound into advanced optical materials. ossila.com
Integration of Computational and Experimental Methodologies in this compound Research
The synergy between computational and experimental chemistry is a powerful tool for accelerating the discovery and development of new molecules and materials. In the context of this compound research, this integrated approach can provide deep insights into its structure, reactivity, and potential applications.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict and understand the molecular properties of this compound. nih.gov For the closely related 2,4-dichlorobenzonitrile (B1293624), DFT calculations have been used to analyze its vibrational spectra (FT-IR and FT-Raman), molecular structure, and electronic properties, including HOMO and LUMO orbital energies. nih.gov Similar computational studies on this compound can provide valuable data on its bond lengths, bond angles, electronic transitions, and reactivity, which can guide experimental work. The computed properties of this compound are available in public databases like PubChem. nih.gov
Moreover, computational modeling can be used to investigate the mechanisms of catalytic reactions involving this compound. researchgate.net By understanding the reaction pathways and transition states, more efficient catalysts and reaction conditions can be designed. For example, a computational study on the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide provided critical insights into the reaction mechanism and energetics. researchgate.net This integrated approach, combining theoretical predictions with experimental validation, is crucial for the rational design of new synthetic methodologies and functional materials based on the this compound scaffold.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular structure, vibrational spectra, and electronic properties. |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra for materials design. |
| Molecular Dynamics (MD) | Simulation of the behavior of materials containing this compound units. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of reaction mechanisms in complex catalytic systems. |
Q & A
Q. What are the optimal laboratory synthesis routes for 2,4-Dibromobenzonitrile, and how can purity be ensured?
- Methodological Answer : A common approach involves halogenation of benzonitrile derivatives. For example, bromination of 4-chlorobenzonitrile using in the presence of a Lewis acid catalyst (e.g., FeCl) under controlled temperatures (60–80°C) achieves regioselective substitution . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Crystallization from ethanol/water mixtures (1:3 v/v) improves purity to >98% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify substituent positions. For 2,4-dibromo derivatives, aromatic protons exhibit splitting patterns consistent with para/meta substitution (e.g., doublet of doublets in -NMR) .
- IR : Strong absorption bands at ~2230 cm (C≡N stretch) and 600–800 cm (C-Br stretches) confirm functional groups .
- XRD : Single-crystal X-ray diffraction resolves bond angles and crystallographic packing, critical for confirming regiochemistry .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles). Avoid skin contact due to potential irritancy. Store in airtight containers away from reducing agents to prevent decomposition. Waste disposal must follow halogenated organic compound guidelines, using neutralization with sodium bicarbonate prior to incineration .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level calculates electrophilicity indices and frontier molecular orbitals. For example, the LUMO energy of this compound (-1.8 eV) suggests susceptibility to nucleophilic attack at the nitrile group, while bromine atoms act as leaving groups in Suzuki-Miyaura couplings . Solvent effects (e.g., DMF vs. THF) are modeled using the SMD continuum approach to optimize reaction pathways .
Q. How should researchers resolve contradictory crystallographic and spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from polymorphism or dynamic effects (e.g., rotational barriers in solution). Strategies include:
- Temperature-dependent NMR : To detect conformational changes in solution (e.g., variable-temperature -NMR from -50°C to 25°C) .
- Powder XRD vs. Single-crystal XRD : Compare bulk vs. single-crystal data to identify polymorphic phases .
- DFT-assisted refinement : Use computational geometry optimization to reconcile discrepancies between experimental bond lengths and theoretical models .
Q. What mechanistic insights explain the degradation pathways of this compound under advanced oxidation processes (AOPs)?
- Methodological Answer : Hydroxyl radical ()-mediated degradation proceeds via two pathways:
- Adduct formation : attacks the nitrile group, forming a hydroxylamine intermediate, followed by Br elimination to yield 2,4-dihydroxybenzonitrile.
- Ring-opening : Radical addition at the aromatic ring leads to dihydroxylation and subsequent ring cleavage, producing brominated aliphatic fragments .
LC-MS/MS (Q-TOF) and isotopic labeling (-HO) validate intermediates .
Methodological Notes
- Synthesis Reproducibility : Ensure reaction scalability by maintaining anhydrous conditions and rigorous temperature control (±2°C) .
- Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys to confirm assignments .
- Contradictory Data : Apply systematic error analysis (e.g., Grubbs’ test for outliers) and replicate experiments under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
